Enantiomeric Purity & Optical Rotation
The (S)-enantiomer (CAS 102069-83-0) exhibits a specific optical rotation of [α]20/D = -91° (c = 1.2, CHCl₃) . This is in stark contrast to its (R)-enantiomer (CAS 207511-15-7), which has a specific rotation of [α]20/D = +91° (c = 1.2, CHCl₃) . This quantitative difference provides a direct and verifiable method for confirming enantiomeric identity and purity.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = -91° (c = 1.2, CHCl₃) |
| Comparator Or Baseline | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 207511-15-7): [α]20/D = +91° (c = 1.2, CHCl₃) |
| Quantified Difference | Opposite sign of rotation (180° phase difference in polarization) |
| Conditions | Concentration 1.2 g/100 mL in chloroform at 20 °C |
Why This Matters
This property is essential for quality control and ensuring the correct stereoisomer is used in asymmetric synthesis, preventing costly failures due to incorrect enantiomer selection.
